5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
Scientific Research Applications
Supramolecular Assembly and Structural Analysis
Research involving compounds with structures related to 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has shown significant potential in the study of supramolecular assembly through hydrogen bonds and weak intermolecular interactions. For example, studies have explored the formation of novel crystals and their assembly into larger architectures facilitated by strong N–H⋯O, O–H⋯O hydrogen bonds, and weak but highly directional C–H⋯O and C–H⋯F interactions. These interactions are crucial for the formation of higher-order supramolecular structures (Wang et al., 2014).
Antimicrobial Activity
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and assessed for their antimicrobial efficacy against bacteria and fungi. These compounds, including those similar to the target compound, have been found to possess notable antibacterial activity, highlighting their potential in addressing microbial resistance (Kumar et al., 2014).
Molecular Interactions and Isomerism
Studies have also delved into the molecular interactions and isomerism of pyrazolo[1,5-a]pyrimidine-based molecules, revealing insights into their structural behavior and the impact of interchanged substitutions on dimerization processes. These findings contribute to our understanding of molecular design and the development of compounds with optimized properties (Avasthi et al., 2002).
Insecticidal and Antibacterial Potential
Research into pyrimidine linked pyrazole heterocyclics has shown their potential for insecticidal and antimicrobial applications. The synthesis and evaluation of these compounds suggest promising avenues for developing new pesticides and antibacterial agents, further extending the applications of pyrazolo[1,5-a]pyrimidine derivatives in fields beyond human medicine (Deohate & Palaspagar, 2020).
Anticancer Activity
A significant area of research has focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity evaluation. Novel series of these compounds have been synthesized and tested against various cancer cell lines, demonstrating potent cytotoxic activities. Such studies underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy, indicating their relevance in the design of new anticancer drugs (Hassan et al., 2017).
Safety and Hazards
The safety and hazards associated with a compound depend on its chemical structure and properties. Without specific information about “5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine”, it’s difficult to provide an accurate assessment of its safety and hazards .
Future Directions
The future directions for research on “5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” would likely depend on the results of initial studies on its properties and potential applications. Unfortunately, without more specific information, it’s challenging to provide detailed future directions .
Properties
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5/c1-7-8(6-17-19(7)2)9-5-10(12(13,14)15)20-11(18-9)3-4-16-20/h3-4,6,9-10,18H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVDVSRUERYGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CC(N3C(=CC=N3)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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